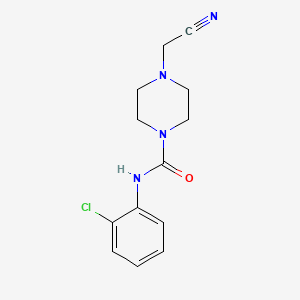![molecular formula C10H18N2O5S B7560131 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mechanism of Action
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid works by inhibiting HDAC, which leads to the accumulation of acetylated histones. This alteration in the histone acetylation pattern can lead to changes in gene expression, which can ultimately result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation of leukemia cells and enhance the differentiation of neuronal cells. 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid in lab experiments is its high potency and selectivity for HDAC inhibition. This allows for precise control over the histone acetylation pattern and gene expression changes. However, one limitation is that 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid. One area of interest is the development of combination therapies that include 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid with other drugs to enhance its therapeutic effects. Another area of interest is the investigation of 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid's effects on non-cancerous cells, such as immune cells and stem cells. Additionally, the development of more potent and selective HDAC inhibitors could lead to improved therapeutic options for cancer and other diseases.
Synthesis Methods
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 1-methylsulfonylpyrrolidine-2-carbonyl chloride. The resulting compound is then treated with L-alanine methyl ester hydrochloride to yield 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid.
Scientific Research Applications
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast cancer, and prostate cancer cells. 2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid has also been shown to induce apoptosis (cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors.
properties
IUPAC Name |
2-methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-7(10(14)15)6-11-9(13)8-4-3-5-12(8)18(2,16)17/h7-8H,3-6H2,1-2H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLCBSOYFYKOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCN1S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)

![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)